[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate is a complex organic compound with a unique structure characterized by multiple stereocenters and isotopic labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate can be achieved through several synthetic routes. One common method involves the use of hexahydrofurano compounds as starting materials. The reaction typically proceeds through a series of steps, including hydroxylation and nitration, under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate has several scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and isotopic labeling effects.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
[(3R,3aR,6S,6aS)-3,6-dihydroxyhexahydrofuro[3,2-b]furan-2(3H)-one]: A similar compound with hydroxyl groups instead of nitrate.
[(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate]: Another stereoisomer with different spatial arrangement of atoms
Uniqueness
(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-bfuran-6-yl] nitrate is unique due to its specific stereochemistry and isotopic labeling, which provide valuable insights into stereochemical effects and isotopic interactions in chemical and biological systems .
Properties
Molecular Formula |
C6H9NO6 |
---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
YWXYYJSYQOXTPL-GVZKVBLJSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.